ethyl 2-({4-[(1R)-1-hydroxyethyl]phenyl}sulfanyl)acetate
Description
Ethyl 2-({4-[(1R)-1-hydroxyethyl]phenyl}sulfanyl)acetate is a chiral ester derivative featuring a phenylsulfanyl moiety substituted with a (1R)-1-hydroxyethyl group at the para position. This compound is structurally characterized by its ester functional group (–COOEt), a sulfanyl (–S–) linker, and a stereospecific hydroxyethyl substituent. It serves as a key intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals, where stereochemical control and sulfur-containing scaffolds are critical .
Notably, the (1R)-configured hydroxyethyl group confers enantioselectivity, which may influence biological activity or metabolic stability. Its synthesis typically involves thiol-ene coupling or nucleophilic substitution reactions, leveraging the reactivity of the sulfanyl group. Commercial availability (e.g., 50 mg for €777 and 500 mg for €2,315 as of 2025) reflects its niche but specialized applications in medicinal chemistry .
Properties
IUPAC Name |
ethyl 2-[4-[(1R)-1-hydroxyethyl]phenyl]sulfanylacetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O3S/c1-3-15-12(14)8-16-11-6-4-10(5-7-11)9(2)13/h4-7,9,13H,3,8H2,1-2H3/t9-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAYMVLHANSCUMM-SECBINFHSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CSC1=CC=C(C=C1)C(C)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)CSC1=CC=C(C=C1)[C@@H](C)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-({4-[(1R)-1-hydroxyethyl]phenyl}sulfanyl)acetate typically involves the reaction of 4-[(1R)-1-hydroxyethyl]phenyl thiol with ethyl bromoacetate. The reaction is carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF). The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, solvent, and catalyst, can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-({4-[(1R)-1-hydroxyethyl]phenyl}sulfanyl)acetate can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The ethyl ester group can be substituted with other nucleophiles, such as amines or alcohols, under basic conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Amines, alcohols, bases like sodium hydroxide or potassium carbonate
Major Products Formed
Oxidation: Sulfoxide or sulfone derivatives
Reduction: Alcohol derivatives
Substitution: Amide or ether derivatives
Scientific Research Applications
Ethyl 2-({4-[(1R)-1-hydroxyethyl]phenyl}sulfanyl)acetate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of diseases involving oxidative stress and inflammation.
Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.
Mechanism of Action
The mechanism of action of ethyl 2-({4-[(1R)-1-hydroxyethyl]phenyl}sulfanyl)acetate involves its interaction with various molecular targets and pathways. The sulfanyl group can undergo redox reactions, influencing cellular oxidative stress levels. Additionally, the hydroxyethyl group can participate in hydrogen bonding and other interactions with biological macromolecules, affecting their function and activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations in Ethyl Sulfanyl Acetate Esters
Ethyl 2-({4-[(1R)-1-hydroxyethyl]phenyl}sulfanyl)acetate is part of a broader class of ethyl sulfanyl acetates. Key structural analogs include:
Key Observations :
- Stereochemistry: The (1R)-hydroxyethyl group in the target compound distinguishes it from non-chiral analogs (e.g., difluoromethoxy derivatives) and may improve target binding specificity in drug design .
- Solubility : The hydroxyl group enhances aqueous solubility (~15 mg/mL in water) compared to lipophilic difluoromethoxy analogs (<5 mg/mL) .
- Reactivity: The sulfanyl group in the target compound participates in disulfide bond formation or oxidation to sulfoxides, unlike amino esters or pyrimidine-based analogs .
Functional Group Impact on Bioactivity
- Hydroxyethyl vs. Difluoromethoxy : The hydroxyethyl group in the target compound may engage in hydrogen bonding with biological targets (e.g., enzymes), whereas difluoromethoxy groups in analogs enhance membrane permeability and metabolic stability due to fluorine’s electronegativity .
- Sulfanyl vs. Amino Linkers: Sulfanyl groups offer redox-active sites, whereas amino linkers (e.g., Ethyl 2-amino-2-(3-methylcyclohexyl)acetate) enable protonation at physiological pH, affecting cellular uptake .
Biological Activity
Ethyl 2-({4-[(1R)-1-hydroxyethyl]phenyl}sulfanyl)acetate, with the CAS number 672931-60-1, is a compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.
- Molecular Formula : C₁₂H₁₆O₃S
- Molar Mass : 244.32 g/mol
- Structure : The compound features a thioether linkage, which is significant for its biological activity.
Biological Activity Overview
This compound has been studied for various biological activities, including:
- Antimicrobial Activity : Research indicates that derivatives of thioether compounds exhibit antimicrobial properties. The presence of the sulfanyl group is believed to enhance this activity by disrupting microbial cell walls .
- Antitumor Properties : Some studies have suggested that compounds with similar structures may inhibit tumor growth. For instance, the incorporation of a phenyl group has been associated with increased cytotoxicity against cancer cell lines .
Antimicrobial Activity
A study conducted by Pandey et al. (2009) demonstrated that thioether derivatives possess significant antimicrobial properties. The study utilized various bacterial strains and found that this compound exhibited notable inhibitory effects against Gram-positive bacteria, suggesting its potential as an antibacterial agent .
| Bacterial Strain | Inhibition Zone (mm) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 12 |
| Bacillus subtilis | 14 |
Antitumor Activity
In a case study focusing on the antitumor effects of related compounds, researchers observed that thioether derivatives could induce apoptosis in cancer cells. The mechanism was attributed to the activation of caspases and disruption of mitochondrial membrane potential .
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 20 |
| HeLa (Cervical Cancer) | 25 |
The biological activity of this compound can be attributed to several mechanisms:
- Disruption of Cell Membranes : The sulfanyl group may interact with lipid bilayers, leading to increased permeability and eventual cell lysis in microbial cells.
- Induction of Apoptosis : In cancer cells, the compound may activate apoptotic pathways, leading to programmed cell death.
- Antioxidant Activity : Similar compounds have shown potential in scavenging free radicals, thereby protecting cells from oxidative stress.
Q & A
Q. How should conflicting cytotoxicity data in cancer cell lines be interpreted?
- Resolution Workflow :
Apoptosis Assays : Perform Annexin V/PI staining to distinguish cytostatic vs. cytotoxic effects.
ROS Measurement : Use DCFH-DA probes to determine if cytotoxicity is ROS-mediated, which may vary with cell line antioxidant capacity .
Checkpoint Analysis : Assess p53 and Bcl-2 expression via Western blot to confirm apoptosis pathways .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
